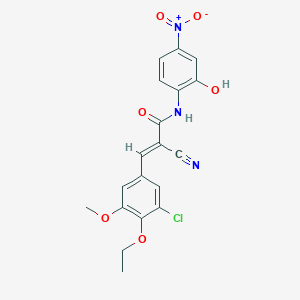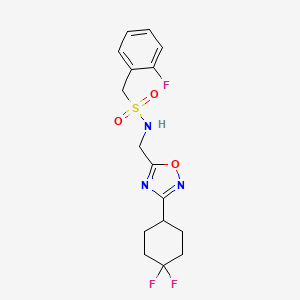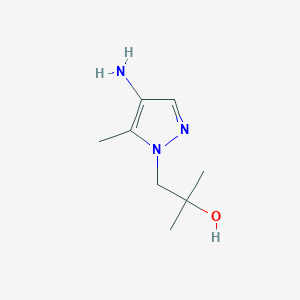![molecular formula C23H15FN4O3 B2755736 1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-90-4](/img/structure/B2755736.png)
1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like the one you mentioned are often part of a larger group of organic compounds known as heterocyclic compounds. These are compounds that contain a ring structure containing at least two different elements. In this case, the compound contains a pyrazolo[4,3-c]quinoline group, which is a type of nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of such compounds often involves several steps, each introducing a new functional group to the molecule. The specific methods used can vary widely depending on the exact structure of the compound .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Chemical Reactions Analysis
The chemical reactions involving a specific compound depend on its functional groups. For example, the nitrophenyl group in the compound you mentioned might undergo reactions typical for nitro compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. These might include determining its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
Photophysical Properties and Applications
1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline derivatives have been extensively studied for their unique photophysical properties, making them suitable for various applications in fluorescence spectroscopy and materials science. These compounds exhibit significant fluorescence emission, which is highly dependent on the solvent polarity, indicating their potential as fluorescent probes or materials for optical devices. Studies on the synthesis and photophysical behaviors of related azole-quinoline-based fluorophores reveal dual emission patterns and large Stokes shifts, underscoring their utility in bioimaging and light-emitting devices due to their thermal stability and solvent-dependent emission properties (Padalkar & Sekar, 2014).
Sensing Applications
The integration of quinoline and benzimidazole moieties into the structure of these compounds has led to the development of novel fluorochromes that exhibit high sensitivity and selectivity towards specific analytes, such as picric acid. This property is particularly valuable in environmental monitoring and security, where the detection of nitroaromatic explosives at very low concentrations is crucial. The synergistic effect of inner filter effect and photoinduced electron transfer mechanisms in these compounds enables rapid, sensitive, and selective sensing capabilities in both solution and solid states, demonstrating their potential as functional materials for chemical sensing (Jiang et al., 2019).
Anticancer Research
Quinoline derivatives, including the this compound, are of significant interest in medicinal chemistry due to their anticancer properties. These compounds have been shown to exhibit a range of activities against various cancer types, driven by their ability to interact with DNA and disrupt key cellular processes. The structure-activity relationship studies of quinolinone-based compounds reveal that the presence of specific functional groups can enhance their anticancer efficacy, making them promising candidates for drug development (Beker & Yıldırım, 2021).
Material Science Applications
The incorporation of pyrazolo[4,3-c]quinoline derivatives in material science, particularly in the development of organic fluorescent materials, has garnered attention due to their efficient emission properties. These compounds are considered for applications in light-emitting devices and as components in organic light-emitting diodes (OLEDs), where their stable fluorescence in various solvents and against environmental factors like halide ions and weak acids is a valuable asset. The reversible quenching of fluorescence by protonation and the impact of substitution on the photophysical properties indicate their versatility and tunability for specific applications (Mu et al., 2010).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on a specific compound would depend on its potential applications. For example, if the compound showed promise as a pharmaceutical, future research might focus on improving its synthesis, studying its mechanism of action in more detail, or testing its efficacy in clinical trials .
特性
IUPAC Name |
1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN4O3/c1-31-18-10-11-21-19(12-18)23-20(13-25-21)22(14-2-6-17(7-3-14)28(29)30)26-27(23)16-8-4-15(24)5-9-16/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECRGHCMDLCHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-4-(dimethylamino)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2755655.png)
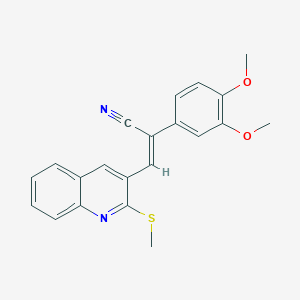

![5-Cyclopropylsulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2755660.png)
![6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2755663.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2755664.png)
![1-(3-chlorophenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2755666.png)
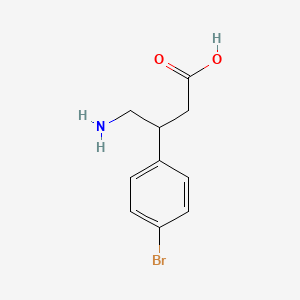
![2-(Furan-2-yl)-5-(furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2755671.png)
